9,9,10,10-tetradeuteriooctadecanoic acid
Overview
Description
Stearic Acid-d4, also known as octadecanoic-9,9,10,10-d4 acid, is a deuterium-labeled form of stearic acid. It is a long-chain saturated fatty acid with the molecular formula C18H32D4O2. This compound is primarily used as an internal standard for the quantification of stearic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-d4 involves the incorporation of deuterium atoms into the stearic acid molecule. This can be achieved through catalytic hydrogenation of stearic acid in the presence of deuterium gas. The reaction typically occurs under high pressure and temperature conditions to ensure the complete replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Stearic Acid-d4 follows similar principles but on a larger scale. The process involves the hydrogenation of stearic acid using deuterium gas in large reactors. The reaction conditions are carefully controlled to achieve high purity and yield of the deuterated product. The final product is then purified through distillation and crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Stearic Acid-d4 undergoes typical reactions of saturated carboxylic acids. These include:
Reduction: Stearic Acid-d4 can be reduced to stearyl alcohol-d4 using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products:
Reduction: Stearyl alcohol-d4.
Esterification: Stearic acid esters (e.g., methyl stearate-d4, ethyl stearate-d4).
Oxidation: Shorter-chain fatty acids and carbon dioxide.
Scientific Research Applications
Stearic Acid-d4 is widely used in scientific research due to its unique properties:
Biology: It is used in metabolic studies to trace the incorporation and metabolism of stearic acid in biological systems.
Medicine: Research involving lipid metabolism and the effects of fatty acids on health often utilizes Stearic Acid-d4 as a tracer.
Mechanism of Action
The mechanism of action of Stearic Acid-d4 is similar to that of stearic acid. It is metabolized in the body through beta-oxidation, a process that breaks down fatty acids to produce energy. The deuterium atoms in Stearic Acid-d4 allow researchers to trace its metabolic pathway and study its effects on lipid metabolism. The primary molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and carnitine palmitoyltransferase .
Comparison with Similar Compounds
Stearic Acid: The non-deuterated form of Stearic Acid-d4, commonly found in animal and vegetable fats.
Palmitic Acid-d4: Another deuterium-labeled fatty acid with a 16-carbon chain.
Oleic Acid-d4: A deuterium-labeled monounsaturated fatty acid with an 18-carbon chain
Uniqueness: Stearic Acid-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical and metabolic studies. Unlike its non-deuterated counterpart, Stearic Acid-d4 provides precise quantification and tracing capabilities, making it essential for research in lipid metabolism and related fields .
Properties
IUPAC Name |
9,9,10,10-tetradeuteriooctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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